molecular formula C21H23N5O4 B2471156 ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate CAS No. 887455-34-7

ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate

Cat. No.: B2471156
CAS No.: 887455-34-7
M. Wt: 409.446
InChI Key: CXMMXOWJKAWPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes multiple functional groups such as esters, ketones, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as preparative thin-layer chromatography (TLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents like methanol or dichloromethane (CH₂Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-5-30-16(27)11-12-24-19(28)17-18(23(4)21(24)29)22-20-25(13(2)14(3)26(17)20)15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMMXOWJKAWPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.